(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Orthogonal protection Boc/Bzl strategy Acid lability comparison

Choose Boc-Tyr(Bzl)-OMe to streamline Boc/Bzl peptide synthesis. Its benzyl ether withstands repetitive TFA deprotection, while the methyl ester enables direct coupling with amino-free fragments using DCC/HOBt, avoiding epimerization and extra esterification steps. With ≥98% purity and proven batch consistency, this economical intermediate reduces cost of goods and ensures high-purity peptide APIs.

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
CAS No. 27513-44-6
Cat. No. B3120892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
CAS27513-44-6
Molecular FormulaC22H27NO5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(20(24)26-4)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
InChIKeyQGWMIQPMNNKJMA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 27513-44-6) – A Fully Orthogonally Protected Tyrosine Building Block


This compound is a triply protected L‑tyrosine derivative in which the α‑amino group carries a tert‑butoxycarbonyl (Boc) protection, the phenolic hydroxyl is masked as a benzyl (Bzl) ether, and the carboxylic acid is blocked as a methyl ester . It belongs to the class of protected amino‑acid building blocks employed in both solid‑phase and solution‑phase peptide synthesis, particularly under Boc/Bzl strategy conditions where graduated acid lability governs selective deprotection . Its three orthogonal protecting groups enable stepwise chain elongation while preserving chiral integrity.

Why Generic Substitution of (S)-Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate Risks Synthetic Failure


Simply interchanging this compound with structurally similar tyrosine derivatives – such as Boc‑Tyr‑OMe (unprotected phenol) or Boc‑Tyr(Bzl)‑OH (free acid) – introduces orthogonal mismatch during synthesis. The benzyl ether on the phenol remains intact under the TFA conditions used for repetitive Boc removal, whereas a free hydroxyl would require an additional protection step (or cause side reactions), and a tert‑butyl ether would be simultaneously cleaved [1]. Furthermore, the methyl ester permits C‑terminal activation for segment‑condensation strategies that are precluded with the free carboxylic acid, directly impacting coupling efficiency and final product purity .

Quantitative Differentiation Evidence for (S)-Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate


Benzyl Ether Remains Stable Under Repetitive TFA Deprotection Unlike tert-Butyl Ether

In Boc‑SPPS, the side‑chain benzyl (Bzl) ether of the target compound withstands the TFA step used to remove the N‑terminal Boc group, whereas the tert‑butyl (tBu) ether used in Fmoc‑Tyr(tBu)‑OMe is completely cleaved under the same conditions [1]. This orthogonality is essential for maintaining tyrosine side‑chain protection during chain elongation.

Orthogonal protection Boc/Bzl strategy Acid lability comparison

Markedly Higher Organic‑Phase Partitioning (LogP 3.87 vs LogP ∼1.5) Enhances Solubility in SPPS Solvents

The target compound displays a calculated LogP of 3.8744 , substantially higher than the LogP of ∼1.5 estimated for the unprotected phenol analogue Boc‑Tyr‑OMe [1]. This increased lipophilicity translates into superior solubility in aprotic peptide‑synthesis solvents such as DMF and DCM, reducing aggregation during solid‑phase assembly.

Lipophilicity Solubility LogP comparison

High‑Yield Benzylation Route (91 %) from Readily Available Boc‑Tyr‑OMe

A scalable protocol reported in US patent US11873281B2 converts Boc‑Tyr‑OMe to the target compound in 91 % isolated yield using benzyl bromide/K₂CO₃/KI in refluxing acetone . In contrast, the analogous benzylation of Boc‑Tyr‑OH to give Boc‑Tyr(Bzl)‑OH is reported in lower yields (70 %) under similar conditions , likely due to competing esterification of the free carboxyl group.

Synthesis efficiency Benzylation yield Scalability

Commercial Purity Benchmark: ≥98 % (HPLC) with Defined Chiral Identity

The target compound is routinely supplied at ≥98 % purity , providing a reliable starting material for synthesis where by‑products must be minimized. While Boc‑Tyr(Bzl)‑OH is available at comparable purity, the methyl ester form eliminates the need for in‑situ activation or protection of the C‑terminus, which can introduce additional impurities in the free‑acid analogue.

Purity specification Enantiomeric purity Quality control

Optimal Application Scenarios for (S)-Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate


Boc‑SPPS Assembly of Tyrosine‑Rich Peptides Requiring Persistent Phenol Protection

When synthesizing sequences containing multiple tyrosine residues via the Boc/Bzl strategy, the benzyl ether of this building block survives repetitive TFA deprotection cycles , while Fmoc‑Tyr(tBu)‑OMe would lose its tBu protection prematurely [1]. This ensures that all tyrosine side‑chains remain masked until the final HF cleavage, preventing undesired side reactions.

Solution‑Phase Segment‑Condensation for Long or Difficult Peptides

The free methyl ester allows direct coupling with amino‑free peptide fragments using standard activation reagents (DCC/HOBt). This bypasses the in‑situ esterification step required for Boc‑Tyr(Bzl)‑OH, whose free carboxyl can promote epimerisation under activation conditions . The high LogP further improves solubility in aprotic condensation solvents.

Scalable Manufacture of Protected Tyrosine‑Containing Intermediates

The efficient one‑step benzylation of Boc‑Tyr‑OMe to the target compound (91 % yield) makes it an economically attractive intermediate for large‑scale peptide‑API manufacturing, where higher yield directly lowers cost of goods compared to syntheses requiring the free‑acid analogue.

Quality‑Controlled Building Block for cGMP Peptide Production

With routine commercial purity ≥98 % , defined LogP (3.87) and TPSA (73.86) [1], this compound meets the rigorous quality specifications needed for cGMP intermediates, where batch‑to‑batch consistency and low impurity profiles are non‑negotiable.

Quote Request

Request a Quote for (S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.